molecular formula C15H13NO4S2 B12152920 5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole

Katalognummer: B12152920
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: LJWWNCNYVAALCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a furan ring, and both ethylthio and phenylsulfonyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylthio Group: This step often involves the use of ethylthiol or its derivatives in the presence of a suitable catalyst.

    Attachment of the Phenylsulfonyl Group: This can be done using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenylsulfides, and various substituted furans, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole involves its interaction with various molecular targets. The ethylthio and phenylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The furan and oxazole rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Methylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
  • 5-(Ethylthio)-2-(2-furyl)-4-(methylsulfonyl)-1,3-oxazole
  • 5-(Ethylthio)-2-(2-thienyl)-4-(phenylsulfonyl)-1,3-oxazole

Uniqueness

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of both ethylthio and phenylsulfonyl groups allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and material science.

Eigenschaften

Molekularformel

C15H13NO4S2

Molekulargewicht

335.4 g/mol

IUPAC-Name

4-(benzenesulfonyl)-5-ethylsulfanyl-2-(furan-2-yl)-1,3-oxazole

InChI

InChI=1S/C15H13NO4S2/c1-2-21-15-14(16-13(20-15)12-9-6-10-19-12)22(17,18)11-7-4-3-5-8-11/h3-10H,2H2,1H3

InChI-Schlüssel

LJWWNCNYVAALCQ-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.